Cas no 2248322-17-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate)
Il composto 1,3-dioxo-2,3-diidro-1H-isoindol-2-il 2-[(2,5-difluorofenil)solfanil]-2-fenilacetato è un derivato dell'isoindolone con una struttura chimica complessa che combina un nucleo ftalimide sostituito con un gruppo fenilacetato modificato. La presenza dei gruppi solfanilici e fluorurati conferisce proprietà elettrofile e una maggiore reattività in reazioni di sostituzione nucleofila. Questo composto è particolarmente utile in sintesi organiche avanzate, come intermedio per la produzione di farmaci o materiali specializzati, grazie alla sua capacità di agire come blocco costruttivo versatile. La sua stabilità termica e la solubilità in solventi organici polari lo rendono adatto per applicazioni in condizioni controllate di laboratorio.
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate structure](https://it.kuujia.com/scimg/cas/2248322-17-8x500.png)
2248322-17-8 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate
- 2248322-17-8
- EN300-6524327
-
- Inchi: 1S/C22H13F2NO4S/c23-14-10-11-17(24)18(12-14)30-19(13-6-2-1-3-7-13)22(28)29-25-20(26)15-8-4-5-9-16(15)21(25)27/h1-12,19H
- Chiave InChI: PGVXCCJQZOZFDR-UHFFFAOYSA-N
- Sorrisi: S(C1C=C(C=CC=1F)F)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 425.05333539g/mol
- Massa monoisotopica: 425.05333539g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 648
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 89Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524327-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 0.25g |
$432.0 | 2023-05-31 | ||
Enamine | EN300-6524327-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 2.5g |
$923.0 | 2023-05-31 | ||
Enamine | EN300-6524327-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 5g |
$1364.0 | 2023-05-31 | ||
Enamine | EN300-6524327-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 0.05g |
$395.0 | 2023-05-31 | ||
Enamine | EN300-6524327-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 0.1g |
$414.0 | 2023-05-31 | ||
Enamine | EN300-6524327-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 1g |
$470.0 | 2023-05-31 | ||
Enamine | EN300-6524327-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 0.5g |
$451.0 | 2023-05-31 | ||
Enamine | EN300-6524327-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate |
2248322-17-8 | 10g |
$2024.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate Letteratura correlata
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2248322-17-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2,5-difluorophenyl)sulfanyl]-2-phenylacetate) Prodotti correlati
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
